Thiol-PEG6-acid
Overview
Description
Thiol-PEG6-acid is a bifunctional polyethylene glycol (PEG) derivative that features a reactive thiol group on one end and a carboxylic acid group on the other. This unique chemical structure facilitates the formation of stable, hydrophilic conjugates through thiol-disulfide exchange or thiol-maleimide click chemistry . It is commonly used as a PEG-based linker for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Thiol-PEG6-acid, a polyethylene glycol (PEG)-based PROTAC linker, is primarily used in the synthesis of PROTACs . The primary targets of this compound are proteins with sulfhydryl (—SH) groups . The maleimide groups at either end of the PEG spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Mode of Action
This compound interacts with its targets, the proteins with sulfhydryl groups, through a process called PEGylation . This process involves the covalent attachment of polyethylene glycol polymer chains to the target molecules, which in this case are proteins . The PEGylation process enhances the water solubility of the proteins, decreases their aggregation, and increases their stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving proteins with sulfhydryl groups. The PEGylation process can affect various physiological processes, highlighting the importance of this compound in maintaining cellular homeostasis and overall organismal health . .
Pharmacokinetics
The ADME properties of this compound are influenced by its PEGylation. Polyethylene glycol has several chemical properties that make it especially useful in various biological, chemical, and pharmaceutical settings . It is non-toxic, non-immunogenic, and can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it increases the water solubility of the proteins it is attached to . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the properties of the target proteins. The PEGylation process enhances the water solubility of the proteins, decreases their aggregation, and increases their stability . This can lead to changes in the function and behavior of the proteins, potentially affecting various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the reaction between this compound and the sulfhydryl groups on the target proteins . Additionally, factors such as temperature and the presence of other molecules can also potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Thiol-PEG6-acid plays a crucial role in biochemical reactions due to its ability to form stable thioether bonds with sulfhydryl groups in proteins and other thiol-containing molecules . This compound interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. Additionally, the carboxylic acid group of this compound can participate in esterification and amidation reactions, further expanding its utility in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins through PEGylation, this compound can alter protein function and stability, leading to changes in cell behavior. For example, PEGylation can enhance the solubility and bioavailability of therapeutic proteins, thereby improving their efficacy in cellular environments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through its thiol group. This interaction can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins. The PEGylation process can also protect proteins from proteolytic degradation, thereby extending their half-life in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that PEGylated proteins maintain their activity and stability for longer durations compared to non-PEGylated counterparts, highlighting the importance of this compound in enhancing protein stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the therapeutic efficacy of proteins by improving their solubility and bioavailability. At high doses, there may be potential toxic or adverse effects, such as immune responses or off-target interactions. It is essential to determine the optimal dosage of this compound to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The thiol group of this compound can participate in redox reactions, influencing the oxidative state of cells. Additionally, the PEGylation process can affect metabolic flux and metabolite levels by altering the activity and stability of target proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEGylation process can enhance the cellular uptake and distribution of proteins by increasing their solubility and reducing aggregation. Additionally, this compound can influence the localization and accumulation of proteins in specific cellular compartments, thereby modulating their activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The PEGylation process can direct proteins to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the activity and function of proteins, leading to changes in cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiol-PEG6-acid can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG). The process typically involves the following steps:
Activation of PEG: The PEG is first activated by introducing a reactive group, such as a tosyl or mesyl group, at one end.
Thiol Functionalization: The activated PEG is then reacted with a thiol-containing compound to introduce the thiol group.
Carboxylation: The other end of the PEG is functionalized with a carboxylic acid group through a reaction with a carboxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiol-PEG6-acid undergoes several types of chemical reactions, including:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, forming disulfide bonds with other thiol-containing molecules.
Thiol-Maleimide Click Chemistry: The thiol group can react with maleimide groups to form stable thioether bonds.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Thiol-Disulfide Exchange: Typically performed in aqueous solutions at neutral to slightly basic pH.
Thiol-Maleimide Click Chemistry: Conducted in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Esterification: Requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Major Products Formed
Disulfides: Formed through thiol-disulfide exchange.
Thioethers: Resulting from thiol-maleimide click chemistry.
Scientific Research Applications
Thiol-PEG6-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Thiol-PEG4-acid: A shorter PEG linker with similar functional groups.
Thiol-PEG8-acid: A longer PEG linker with similar functional groups.
Carboxy-PEG6-acid: A PEG derivative with a carboxylic acid group but lacking the thiol group.
Uniqueness
Thiol-PEG6-acid is unique due to its optimal PEG length, which provides a balance between flexibility and stability. The presence of both thiol and carboxylic acid groups allows for versatile conjugation strategies, making it highly valuable in the synthesis of complex molecules such as PROTACs .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZNXGXOCUHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160492 | |
Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-77-9 | |
Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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